Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-
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Overview
Description
Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid moiety, with two methoxy groups attached to the benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- typically involves the reaction of malonic acid with 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarbox
Properties
CAS No. |
58818-70-5 |
---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C12H12O6/c1-17-9-4-3-7(6-10(9)18-2)5-8(11(13)14)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
PCEMQCDPFYBPPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
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